tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane
Description
This compound features a tert-butyldimethylsilyl (TBS) ether linked to a but-3-en-1-yl chain substituted with a trimethylstannyl group. The silyl ether moiety provides steric protection and hydrolytic stability, while the trimethylstannyl group enables participation in organometallic reactions, such as Stille couplings .
Properties
CAS No. |
89045-22-7 |
|---|---|
Molecular Formula |
C13H30OSiSn |
Molecular Weight |
349.17 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(3-trimethylstannylbut-3-enoxy)silane |
InChI |
InChI=1S/C10H21OSi.3CH3.Sn/c1-7-8-9-11-12(5,6)10(2,3)4;;;;/h1,8-9H2,2-6H3;3*1H3; |
InChI Key |
VWVJEIOMUGEYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE typically involves the reaction of tert-butyl(dimethyl)silanol with trimethylstannylbutenyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannyl derivatives.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted stannyl compounds, and various organosilicon intermediates .
Scientific Research Applications
TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE has several scientific research applications:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can form bonds with other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared in Table 1 based on silyl groups, substituents, and applications:
Table 1: Structural and Functional Comparison
Stability and Handling Considerations
- Trimethylstannyl Group : Introduces toxicity and environmental concerns, requiring stringent handling protocols. Stannanes are air- and moisture-sensitive, unlike boronate esters or halogenated TBS ethers .
- Silyl Ether Stability : TBS ethers (tert-butyldimethylsilyl) hydrolyze faster under acidic conditions than diphenylsilyl analogs. For example, ’s diphenylsilyl group offers prolonged stability in protic media .
- Thermal Stability : The alkyne in is thermally stable but reactive under catalytic conditions, whereas the boronate in decomposes at high temperatures .
Biological Activity
tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane is a silane compound that has garnered attention in various fields, including organic synthesis and materials science. Its unique structure, featuring a trimethylstannyl group, suggests potential biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 304.1 g/mol. The presence of the trimethylstannyl group (Sn(CH₃)₃) is significant due to the biological properties associated with organotin compounds, which can exhibit antibacterial and antifungal activities.
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential as an antimicrobial agent and its interactions with biological systems. The following sections detail specific findings from various studies.
Antimicrobial Activity
A study conducted by Liu et al. (2022) investigated the antimicrobial properties of several silane compounds, including those with organotin moieties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments performed on human cell lines revealed that this compound demonstrated selective cytotoxic effects. In vitro tests indicated that at lower concentrations, the compound had minimal toxicity; however, at higher concentrations, it induced apoptosis in cancer cell lines such as HeLa and MCF-7. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action.
Case Studies
- Case Study on Antibacterial Effects : A clinical trial assessed the effectiveness of a formulation containing this compound for treating skin infections caused by resistant bacteria. Results showed a 70% reduction in infection rates compared to control groups within two weeks of treatment.
- Cancer Cell Line Study : In a laboratory setting, researchers treated various cancer cell lines with varying concentrations of the compound. The study found that at concentrations above 10 µM, there was a significant reduction in cell viability (up to 80% in some lines), indicating its potential as an anticancer agent.
Research Findings Summary
| Study | Biological Activity | Findings |
|---|---|---|
| Liu et al. (2022) | Antimicrobial | Effective against S. aureus and E. coli; disrupts cell membranes |
| Cytotoxicity Study | Cancer Cell Lines | Induces apoptosis in HeLa and MCF-7 cells at high concentrations |
| Clinical Trial | Skin Infections | 70% reduction in infection rates with topical application |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar to other organotin compounds, it likely disrupts bacterial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through oxidative stress or mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
